6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZRRDMNSHDPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599049 | |
| Record name | 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-86-6 | |
| Record name | 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters
One of the classical approaches to synthesize imidazo[1,2-a]pyridine derivatives involves the condensation of 2-aminopyridine-6-carboxylic acid or its derivatives with α-haloketones or α-haloesters, which facilitates ring closure to form the imidazo ring fused to the pyridine.
- The amino group at position 2 of the pyridine reacts with the electrophilic α-haloketone to form an imine intermediate.
- Intramolecular cyclization occurs, followed by tautomerization to yield the imidazo[1,2-a]pyridine core.
- The carboxylic acid at position 6 is retained or introduced via starting material selection.
Hydrolysis and Functional Group Transformations
In some methods, esters or amides are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid at position 2 after ring formation.
- For example, a suspension of 2-acetylaminopyridine-6-carboxylic acid in sodium hydroxide solution heated at 80°C under nitrogen atmosphere for 1.5 hours leads to hydrolysis and formation of 6-aminopyridine-2-carboxylic acid with a 76% yield.
- Such hydrolysis steps are critical for obtaining the free acid functionality.
Use of Substituted Pyridine Precursors
Starting from 2-aminopyridine derivatives substituted at position 6 with carboxyl or protected carboxyl groups allows direct formation of the target compound after cyclization and deprotection.
Detailed Reaction Conditions and Yields
Research Findings and Patented Methods
A patent (WO2018008929A1) describes the preparation of imidazo[1,2-a]pyridine derivatives with various substitutions, including amino and carboxylic acid groups, for pharmaceutical use as proton pump inhibitors. The disclosed synthetic routes emphasize:
- Use of substituted 2-aminopyridines as starting materials.
- Cyclization with α-haloketones or related electrophiles under controlled conditions.
- Formation of pharmaceutically acceptable salts via acid-base reactions post-synthesis.
- Optimization of substituents to enhance biological activity and solubility.
The patent details multiple examples of derivatives, reaction conditions, and purification methods, supporting the robustness of the synthetic approach.
Analytical Characterization Supporting Preparation
- Proton Nuclear Magnetic Resonance (1H-NMR) spectra confirm the presence of characteristic aromatic and amino protons.
- Mass spectrometry (FAB MS) verifies molecular weight corresponding to the target compound.
- Purity is ensured by filtration, washing with solvents like acetonitrile, and drying under vacuum.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting materials | 2-Aminopyridine-6-carboxylic acid or derivatives |
| Key reagents | α-Haloketones/esters, NaOH (for hydrolysis) |
| Reaction type | Condensation and cyclization |
| Conditions | Heating (80°C), nitrogen atmosphere, reflux in solvents |
| Yields | Moderate to good (e.g., 76% for hydrolysis step) |
| Purification | Filtration, washing, vacuum drying |
| Characterization | 1H-NMR, MS |
Chemical Reactions Analysis
Types of Reactions
6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.
Reduction: Alcohol derivatives of imidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid is in the synthesis of pharmaceuticals . This compound serves as a key intermediate in developing drugs targeting neurological disorders. Its structure allows for modifications that can enhance biological activity and modulate neurotransmitter systems effectively. Notably, derivatives of this compound have been investigated for their potential as anti-tuberculosis agents. For example, studies have shown that certain derivatives exhibit potent activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.00045 μM .
Agricultural Chemicals
In agricultural chemistry , this compound is utilized to enhance the efficacy of crop protection products. Its ability to improve the performance of agrochemicals makes it valuable in formulating pesticides and herbicides that are more effective against pests and plant diseases . This application is particularly important as agriculture seeks sustainable solutions to increase yield while minimizing environmental impact.
Biochemical Research
The compound is also significant in biochemical research , particularly in studies focused on enzyme inhibition. It aids in understanding metabolic pathways and developing new therapeutic strategies. For instance, research has demonstrated its role in inhibiting specific enzymes involved in cancer progression and microbial resistance . The structural activity relationship (SAR) studies have identified crucial aspects of its molecular structure that correlate with biological activity, paving the way for designing more effective inhibitors.
Material Science
In the field of material science , this compound is being explored for its potential to create novel materials with specific electronic properties. These materials are beneficial for developing advanced sensors and electronic devices. The modification of this compound can lead to materials that exhibit desirable characteristics such as conductivity or responsiveness to environmental stimuli .
Diagnostic Applications
Lastly, this compound shows promise in diagnostic applications . It is being investigated for use in diagnostic assays aimed at identifying biomarkers for various diseases. Such applications could provide non-invasive methods for early detection of conditions like cancer or infectious diseases . The ability to modify the compound further enhances its potential utility in creating sensitive diagnostic tools.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential anti-TB agents |
| Agricultural Chemicals | Enhances efficacy of pesticides and herbicides |
| Biochemical Research | Inhibits enzymes related to cancer and microbial resistance; aids metabolic pathway studies |
| Material Science | Development of novel materials with specific electronic properties |
| Diagnostic Applications | Investigated for use in assays identifying disease biomarkers |
Mechanism of Action
The mechanism of action of 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6th position and the carboxylic acid group at the 2nd position play crucial roles in binding to these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Position 6
- 6-Amino vs. 6-Halogen Derivatives: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 182181-19-7): Chlorine substitution increases lipophilicity and may enhance halogen bonding with biological targets. 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: The trifluoromethyl group improves metabolic stability and membrane permeability due to its electron-withdrawing nature and steric bulk, but it may reduce solubility in aqueous environments .
Modifications at Position 2
- Carboxylic Acid vs. Amide Derivatives: N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3): Amidation of the carboxylic acid group enhances bioavailability by masking the polar acid moiety. Compound 3 and its analogs (cpd 12–28) exhibit improved ADME profiles, with cpd 18 (N-2-cyanophenyl) showing enhanced target engagement in early pharmacological screens . Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylate: Esterification improves cell permeability but requires enzymatic hydrolysis for activation, which can limit in vivo efficacy .
Heterocyclic Core Variations
Pharmacological and Physicochemical Properties
- Solubility: The carboxylic acid group in 6-amino derivatives confers higher aqueous solubility compared to esters (e.g., ethyl carboxylate) or amides .
- Metabolic Stability : Trifluoromethyl and halogenated derivatives (e.g., 6-Cl) exhibit longer half-lives in microsomal assays due to resistance to oxidative metabolism .
- Target Selectivity : Amide derivatives (cpd 19–20) with pyridyl substituents demonstrate potent inhibition of Mur ligase, a bacterial cell wall synthesis enzyme, whereas acetic acid derivatives (e.g., zolpidem-related compounds) target GABA receptors .
Biological Activity
6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes an imidazo[1,2-a]pyridine core. The amino group at the 6th position and the carboxylic acid group at the 2nd position are essential for its biological activity, influencing its interaction with various molecular targets such as enzymes and receptors.
The compound's mechanism of action primarily involves the modulation of enzyme activity through its specific binding to molecular targets. The functional groups present in the compound enhance its ability to interact with biological macromolecules, which can lead to various therapeutic effects. For instance, it has been shown to inhibit protein geranylgeranylation, a critical process in cellular signaling and cancer progression .
Anticancer Activity
Research indicates that this compound derivatives exhibit significant anticancer properties. In studies involving human cervical carcinoma HeLa cells, several derivatives demonstrated cytotoxic effects with IC50 values ranging from 25 to 150 μM. The most active compounds were effective in disrupting Rab11A prenylation, a process essential for cancer cell proliferation .
Antituberculosis Activity
A series of derivatives derived from imidazo[1,2-a]pyridine have also been evaluated for their anti-tuberculosis (TB) properties. Notably, compounds identified as having excellent activity against multidrug-resistant strains of Mycobacterium tuberculosis showed MIC values as low as 0.10–0.19 μM. These compounds target QcrB, a crucial component of the electron transport chain in M. tuberculosis .
Case Studies
Case Study 1: Inhibition of Protein Geranylgeranylation
- Objective : Evaluate the cytotoxicity of 6-aminoimidazo[1,2-a]pyridine derivatives in HeLa cells.
- Findings : Compounds exhibited IC50 values indicating potent cytotoxicity; several derivatives showed significant inhibition of Rab11A prenylation.
- : The structure-activity relationship (SAR) indicated that specific substitutions at the C6 position are critical for enhancing biological activity against cancer cells.
Case Study 2: Antituberculosis Screening
- Objective : Assess the anti-TB activity of imidazo[1,2-a]pyridine derivatives.
- Findings : Compounds demonstrated potent activity against both drug-sensitive and resistant strains of M. tuberculosis.
- : The promising results suggest potential for developing new anti-TB agents based on this scaffold.
Table 1: Cytotoxic Activity against HeLa Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 1a | <150 | Inhibition of Rab11A prenylation |
| 1b | <150 | Inhibition of Rab11A prenylation |
| 1c | >386 | Negligible effect |
| 1d | >735 | Negligible effect |
Table 2: Antituberculosis Activity
| Compound | MIC (μM) | Target |
|---|---|---|
| 15 | 0.10 | M. tuberculosis |
| 16 | 0.19 | M. tuberculosis |
| 17 | 0.50 | Multidrug-resistant TB |
Q & A
Q. What are the established synthetic routes for 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound is synthesized via two primary routes:
- Continuous flow synthesis : Reacting 2-aminopyridines with bromopyruvic acid in ethanol at 80°C under optimized flow conditions yields 72% product with reduced reaction time compared to traditional flask methods .
- One-pot multicomponent reactions : Combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in a green solvent (e.g., water or ethanol) at 60–80°C for 2–24 hours achieves yields of 60–85%. Key variables include solvent choice, catalyst (e.g., piperidine), and reaction time .
Q. How are structural and purity characteristics of this compound validated in experimental settings?
Validation relies on:
- Spectroscopic techniques :
- Elemental analysis : CHN analysis ensures stoichiometric consistency .
- Melting points : Sharp melting ranges (e.g., 248–249°C for derivatives) indicate purity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of imidazo[1,2-a]pyridine derivatives in multicomponent reactions?
A five-step mechanism is proposed for one-pot syntheses (e.g., using Meldrum’s acid and aryl aldehydes):
Base-induced enolate formation from Meldrum’s acid.
Knoevenagel condensation with aldehydes to form intermediate α,β-unsaturated ketones.
Michael addition of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.
Cyclization and acetone elimination.
Aromatization via hydrogen cyanide elimination .
Kinetic studies suggest reaction time (2–24 hours) and temperature (60–80°C) critically influence step 4 .
Q. How can continuous flow systems improve the scalability of imidazo[1,2-a]pyridine-2-carboxylic acid synthesis?
Continuous flow methods offer:
- Enhanced reproducibility : Microreactors enable precise control of residence time and mixing, reducing side products .
- Multistep integration : For example, coupling with carboxamide formation (e.g., Mur ligase inhibitors) without intermediate isolation .
- Safety : Reduced handling of hazardous intermediates (e.g., bromopyruvic acid) .
Q. What strategies address contradictions in reported biological activity data for derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance antibacterial activity but reduce solubility .
- Assay conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentration ranges (µM vs. mM) require standardization .
Validation through dose-response curves and comparative molecular docking studies is recommended .
Q. What green chemistry principles apply to the synthesis of this compound?
- Solvent selection : Ethanol or water replaces toxic solvents (e.g., DMF) in one-pot reactions .
- Catalyst optimization : Piperidine (0.3 mmol) minimizes waste compared to stoichiometric bases .
- Atom economy : Multicomponent reactions achieve >70% atom utilization by avoiding intermediate purification .
Methodological Challenges and Solutions
Q. How can researchers optimize purification for highly functionalized derivatives?
- Chromatography : Reverse-phase HPLC with C18 columns resolves polar impurities in carboxamide derivatives .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield crystals with >95% purity for carboxylic acid derivatives .
- Troubleshooting : Amorphous precipitates may indicate incomplete cyclization; re-fluxing in acetic acid for 1 hour often resolves this .
Q. What safety protocols are critical when handling reactive intermediates in synthesis?
- Protective equipment : Gloves, goggles, and fume hoods are mandatory due to cyanide byproducts (e.g., HCN elimination in step 5) .
- Waste management : Acidic byproducts (e.g., HCl from hydrochlorides) require neutralization before disposal .
- Storage : Derivatives with hygroscopic groups (e.g., -COOH) must be stored under nitrogen to prevent hydrolysis .
Emerging Research Directions
Q. How can computational modeling guide the design of bioactive derivatives?
Q. What unmet challenges exist in characterizing novel imidazo[1,2-a]pyridine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
